molecular formula C6H5F3N2O3 B1394142 Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 914773-13-0

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1394142
CAS RN: 914773-13-0
M. Wt: 210.11 g/mol
InChI Key: WNEPHDBPGSJKEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the trifluoromethyl group, and the ethyl ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the trifluoromethyl group, and the ethyl ester group. The oxadiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which can activate the oxadiazole ring towards electrophilic substitution at certain positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes. The oxadiazole ring could contribute to the compound’s stability and resistance to metabolic degradation .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is widely prevalent in pharmaceutical compounds . The presence of a trifluoromethyl group in a drug molecule can significantly affect its pharmacological activities . For instance, the trifluoromethyl group is found in FDA-approved drugs .

Agrochemical Applications

Similar to pharmaceuticals, the trifluoromethyl group is also common in agrochemical compounds . The unique properties of the trifluoromethyl group can enhance the effectiveness of agrochemicals .

Synthesis of Drug Molecules

The trifluoromethyl group is often incorporated into potential drug molecules during their synthesis . For example, the synthesis of the drug selinexor begins with a compound containing a trifluoromethyl group .

High-Temperature Proton Exchange Membrane Fuel Cell Applications

Polybenzimidazoles containing trifluoromethyl substituents have been used in high-temperature proton exchange membrane fuel cells . These fuel cells have garnered attention as a potential alternative energy source .

Fabrication of Membrane Electrolyte Assembly

A polyelectrolyte membrane with a high molecular weight is necessary to fabricate a membrane electrolyte assembly . The trifluoromethyl group can help achieve a high molecular weight, ensuring strong mechanical robustness after the membranes are doped with phosphoric acid .

Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

The radical trifluoromethylation by photoredox catalysis has emerged recently . This process involves the use of visible light to drive the reaction, making it an environmentally friendly method of trifluoromethylation .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEPHDBPGSJKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676393
Record name Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

CAS RN

914773-13-0
Record name Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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